molecular formula C12H7BrO B1267964 4-Bromodibenzofuran CAS No. 89827-45-2

4-Bromodibenzofuran

Cat. No.: B1267964
CAS No.: 89827-45-2
M. Wt: 247.09 g/mol
InChI Key: DYTYBRPMNQQFFL-UHFFFAOYSA-N
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Description

4-Bromodibenzofuran is an organic compound with the molecular formula C12H7BrO. It is a brominated derivative of dibenzofuran, characterized by the presence of a bromine atom at the fourth position of the dibenzofuran structure. This compound is known for its applications in organic synthesis and material science, particularly in the development of semiconductors and organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromodibenzofuran can be synthesized through various methods. One common synthetic route involves the bromination of dibenzofuran. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of arylboronic acids and copper(II) bromide in the presence of tetrabutylammonium bromide. The reaction is conducted in a sealed tube at elevated temperatures (around 100°C) for several hours. The product is then extracted and purified through column chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Bromodibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.

    Reduction Reactions: Reduction of this compound can yield dibenzofuran or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Scientific Research Applications

4-Bromodibenzofuran has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromodibenzofuran
  • 3-Bromodibenzofuran
  • 5-Bromodibenzofuran
  • Dibenzofuran

Comparison: 4-Bromodibenzofuran is unique due to the specific positioning of the bromine atom, which influences its reactivity and applications. Compared to other brominated dibenzofurans, it offers distinct advantages in terms of selectivity in chemical reactions and its utility in material science .

Biological Activity

4-Bromodibenzofuran (C₁₂H₇BrO) is a compound belonging to the benzofuran family, recognized for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, have been extensively studied due to their significant biological activities. These compounds exhibit a range of pharmacological effects, including:

  • Anti-tumor activity
  • Antibacterial properties
  • Antioxidative effects
  • Anti-viral capabilities .

Target and Mode of Action

The biological effects of this compound are largely attributed to its interaction with various biochemical pathways. Key points include:

  • Receptor Interaction : this compound acts as an agonist at serotonin receptors (5-HT2A/2C), which are implicated in numerous physiological processes. Studies have shown that it exhibits moderate potency as a full agonist at these receptor subtypes .
  • Inhibition of Enzymatic Activity : Research indicates that this compound can function as an allosteric inhibitor for certain enzymes, such as PARP14 MD2, which plays a role in cellular repair mechanisms . This inhibition occurs through unique binding interactions that disrupt normal enzyme function.

Biochemical Pathways Affected

The compound's interactions lead to alterations in several crucial biochemical pathways, affecting cellular signaling and response mechanisms. For instance:

  • Cell Cycle Regulation : By modulating receptor activity, this compound can influence cell cycle progression and apoptosis in cancer cells.
  • Oxidative Stress Response : Its antioxidative properties contribute to cellular protection against oxidative damage, which is a critical factor in cancer progression and other diseases .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • In vitro studies demonstrated that benzofuran derivatives exhibit significant growth inhibition against various cancer cell lines. For instance, compounds structurally similar to this compound showed GI50 values ranging from 2.20 μM to 5.86 μM across different cancer types .
  • A recent study indicated that specific benzofuran derivatives could inhibit NF-κB signaling pathways, further supporting their role in cancer therapy .

Antimicrobial Properties

Research has also explored the antimicrobial activity of this compound:

  • Compounds derived from benzofurans have shown promising results against a range of bacteria and fungi. For example, certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Comparative Analysis with Related Compounds

A comparison of this compound with other brominated dibenzofurans reveals its unique advantages:

Compound NameStructureBiological Activity
2-Bromodibenzofuran 2-BromodibenzofuranModerate anti-tumor activity
3-Bromodibenzofuran 3-BromodibenzofuranStronger antibacterial effects
5-Bromodibenzofuran 5-BromodibenzofuranLimited therapeutic applications
Dibenzofuran DibenzofuranGeneral bioactivity
This compound This compoundBroad spectrum of activities

Properties

IUPAC Name

4-bromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTYBRPMNQQFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332492
Record name 4-Bromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89827-45-2
Record name 4-Bromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromodibenzofuran
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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